molecular formula C8H10ClNO2S B15076956 n-(2-Chlorophenyl)-n-methylmethanesulfonamide CAS No. 24827-65-4

n-(2-Chlorophenyl)-n-methylmethanesulfonamide

Cat. No.: B15076956
CAS No.: 24827-65-4
M. Wt: 219.69 g/mol
InChI Key: KRLQJSFCKYCRJS-UHFFFAOYSA-N
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Description

n-(2-Chlorophenyl)-n-methylmethanesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a chlorinated phenyl ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chlorophenyl)-n-methylmethanesulfonamide typically involves the reaction of 2-chloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroaniline+methanesulfonyl chlorideThis compound\text{2-chloroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2-chloroaniline+methanesulfonyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: n-(2-Chlorophenyl)-n-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: n-(2-Chlorophenyl)-n-methylmethanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of n-(2-Chlorophenyl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

  • n-(2-Chlorophenyl)-n-methylbenzenesulfonamide
  • n-(2-Chlorophenyl)-n-methylp-toluenesulfonamide
  • n-(2-Chlorophenyl)-n-methylmethanesulfonamide

Comparison: this compound is unique due to the presence of the methanesulfonamide group, which imparts specific chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

24827-65-4

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H10ClNO2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,1-2H3

InChI Key

KRLQJSFCKYCRJS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1Cl)S(=O)(=O)C

Origin of Product

United States

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